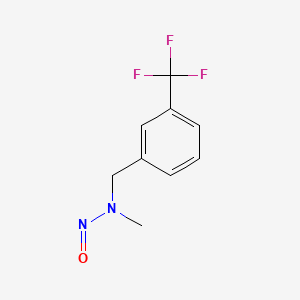
N-Nitroso-N-(3-trifluoromethylbenzyl)methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound referred to as “NIOSH/DP6370000” is a chemical substance documented by the National Institute for Occupational Safety and Health (NIOSH). This compound is recognized for its industrial relevance and potential health impacts, which necessitate careful handling and monitoring in occupational settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of this compound involves specific synthetic routes that require precise reaction conditions. For instance, the synthesis may involve the use of sulfuric acid or sodium hydroxide solutions under controlled temperatures and pressures to ensure the desired chemical transformations .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as visible absorption spectrophotometry. This method involves the use of chromium-diphenylcarbazone complexes and requires careful calibration with standard solutions of potassium chromate .
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and potassium chromate. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of the compound may result in the formation of various oxides, while reduction may yield different reduced forms of the compound.
Applications De Recherche Scientifique
The compound “NIOSH/DP6370000” has a wide range of scientific research applications, including:
Chemistry: It is used in analytical methods to detect and quantify other substances.
Biology: It plays a role in studying biological processes and interactions.
Medicine: The compound is used in developing diagnostic and therapeutic agents.
Industry: It is employed in various industrial processes, including manufacturing and quality control
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to modulate biological processes. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to “NIOSH/DP6370000” include various volatile organic compounds and other industrial chemicals documented by NIOSH .
Uniqueness
The uniqueness of “NIOSH/DP6370000” lies in its specific chemical properties and industrial relevance. Unlike other similar compounds, it may have distinct reactivity patterns and applications that make it particularly valuable in certain contexts.
Propriétés
Numéro CAS |
98736-48-2 |
|---|---|
Formule moléculaire |
C9H9F3N2O |
Poids moléculaire |
218.18 g/mol |
Nom IUPAC |
N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]nitrous amide |
InChI |
InChI=1S/C9H9F3N2O/c1-14(13-15)6-7-3-2-4-8(5-7)9(10,11)12/h2-5H,6H2,1H3 |
Clé InChI |
WPZHPVZYKDCUQT-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC(=CC=C1)C(F)(F)F)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


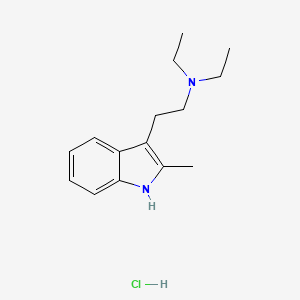
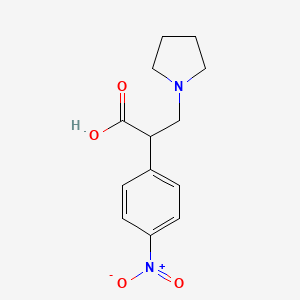
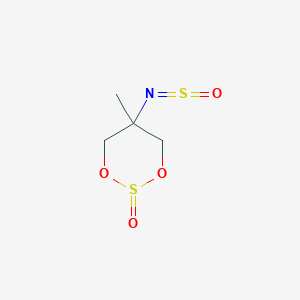
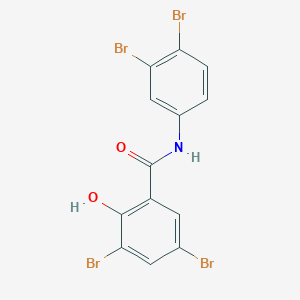
![[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12801396.png)
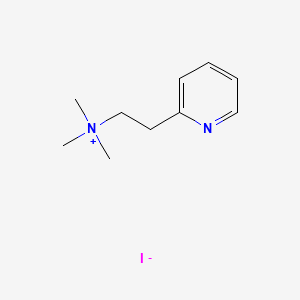
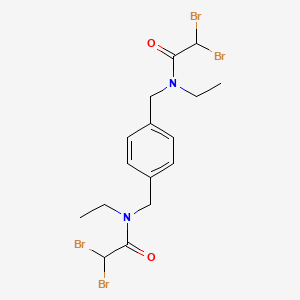
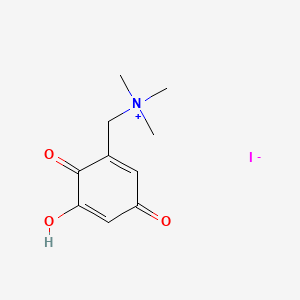
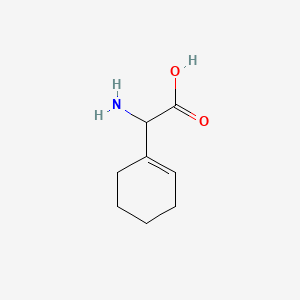
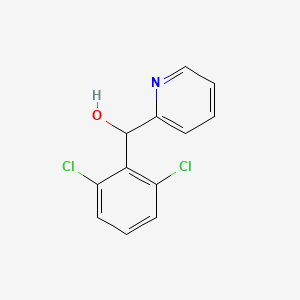
![2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid](/img/structure/B12801429.png)
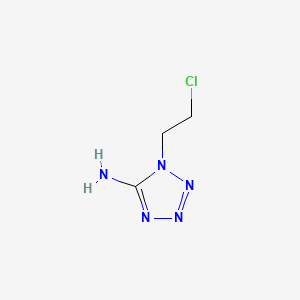
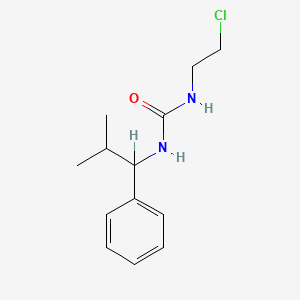
![7-Methoxy-3,3a,4,5-tetrahydro-2h-cyclopenta[a]naphthalen-2-one](/img/structure/B12801441.png)
